molecular formula C29H47N3O6 B12316342 N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B12316342
M. Wt: 533.7 g/mol
InChI Key: FEVQYTKNXMUFGL-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with a molecular formula of C36H49N3O6 and a molecular weight of 619.8 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyls, and carbonyls, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves multiple steps, starting from readily available raw materials. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of N-alkyl derivatives

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C29H47N3O6

Molecular Weight

533.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2

InChI Key

FEVQYTKNXMUFGL-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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